molecular formula C12H18IN3O2 B14187321 2-Amino-5-iodobenzoic acid;1-methylpiperazine CAS No. 875608-10-9

2-Amino-5-iodobenzoic acid;1-methylpiperazine

Cat. No.: B14187321
CAS No.: 875608-10-9
M. Wt: 363.19 g/mol
InChI Key: MSSPDEOZIIRBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-iodobenzoic acid;1-methylpiperazine is a compound that combines the properties of 2-amino-5-iodobenzoic acid and 1-methylpiperazine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C12H18IN3O2, and it has a molecular weight of 363.195 g/mol .

Preparation Methods

The synthesis of 2-amino-5-iodobenzoic acid involves the iodination of 2-aminobenzoic acid. One common method includes the reaction of sodium 2-aminobenzoate with molecular iodine in the presence of acetic acid and hydrogen peroxide. The reaction mixture is stirred at 50°C for 3 hours, followed by the addition of water to precipitate the product . The product is then recrystallized from benzene to obtain pure 2-amino-5-iodobenzoic acid.

For industrial production, the process may involve the use of more scalable and efficient methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-5-iodobenzoic acid;1-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as in the synthesis of pharmaceutical intermediates.

Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-iodobenzoic acid;1-methylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-iodobenzoic acid;1-methylpiperazine involves its interaction with specific molecular targets and pathways. The amino and iodine groups in the compound allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-5-iodobenzoic acid;1-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined properties, which make it suitable for a wide range of applications in various fields.

Properties

CAS No.

875608-10-9

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

2-amino-5-iodobenzoic acid;1-methylpiperazine

InChI

InChI=1S/C7H6INO2.C5H12N2/c8-4-1-2-6(9)5(3-4)7(10)11;1-7-4-2-6-3-5-7/h1-3H,9H2,(H,10,11);6H,2-5H2,1H3

InChI Key

MSSPDEOZIIRBKV-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1.C1=CC(=C(C=C1I)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.